molecular formula C13H11F3N2O3S B1531170 2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate CAS No. 1269151-65-6

2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate

Cat. No.: B1531170
CAS No.: 1269151-65-6
M. Wt: 332.3 g/mol
InChI Key: OKHDLLWCCSGXAX-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate is a useful research compound. Its molecular formula is C13H11F3N2O3S and its molecular weight is 332.3 g/mol. The purity is usually 95%.
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Biological Activity

2,2,2-Trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate is a synthetic compound with the molecular formula C13H11F3N2O3SC_{13}H_{11}F_3N_2O_3S and a molecular weight of 332.30 g/mol. This compound features a trifluoroethyl group that enhances its lipophilicity, which may contribute to its biological activity. The presence of the thiazole ring and the methoxyphenyl group adds to its chemical reactivity and potential applications in medicinal chemistry and agrochemicals .

Chemical Structure and Properties

The compound's structure includes several functional groups that influence its biological interactions:

  • Trifluoroethyl Group : Increases lipophilicity and stability.
  • Thiazole Ring : Known for its electrophilic nature, allowing for nucleophilic substitution reactions.
  • Carbamate Moiety : Can undergo hydrolysis, leading to the formation of amines and carbonic acid derivatives.

Biological Activity

Research into the biological activity of this compound has focused on its potential interactions with various biological targets, including enzymes and receptors. The following areas have been investigated:

Enzyme Inhibition Studies

The compound's structural similarities to other known inhibitors suggest potential activity against specific enzymes involved in disease pathways. For instance, compounds with similar thiazole structures have shown promising results in inhibiting cellular pathways related to cancer progression and inflammation .

Case Studies and Experimental Findings

  • Inhibition of Proteases : Preliminary studies indicate that compounds with similar structural motifs exhibit inhibitory effects on proteases involved in viral replication (e.g., SARS-CoV 3CL protease). The IC50 values for related compounds suggest that modifications in structure can significantly affect inhibitory potency .
    CompoundIC50 Value (μM)
    Compound A3.20
    Compound B0.39
    Compound C0.33
  • Antimicrobial Activity : Structural analogs have demonstrated antimicrobial properties, supporting the hypothesis that this compound may also possess similar activities .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights how specific modifications can enhance biological activity:

  • Lipophilicity : The trifluoroethyl group increases the compound's ability to permeate biological membranes.
  • Electrophilicity of Thiazole : The ability to undergo nucleophilic attack enhances reactivity with biological targets.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals insights into their unique features and biological activities:

Compound NameStructureUnique Features
5-Methoxy-1,3-thiazoleContains methoxy and thiazole groupsKnown for antimicrobial properties
4-(Trifluoromethyl)phenyl carbamateSimilar carbamate structureExhibits herbicidal activity
N-[4-(Fluorophenyl)-1,3-thiazol-2-yl]carbamateContains fluorophenyl and thiazolePotential anticancer activity

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3S/c1-20-9-4-2-8(3-5-9)10-6-22-11(17-10)18-12(19)21-7-13(14,15)16/h2-6H,7H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHDLLWCCSGXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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